molecular formula C16H13N3O2S B2991705 7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-57-5

7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2991705
CAS No.: 896324-57-5
M. Wt: 311.36
InChI Key: KYSZKVAKDXCYGR-UHFFFAOYSA-N
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Description

7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazines. This compound is known for its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group at the 7th position and a phenacylsulfanyl group at the 2nd position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields .

Preparation Methods

The synthesis of 7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde and a thiol can lead to the formation of the desired triazine derivative. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete cyclization .

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one undergoes a variety of chemical reactions, including:

Scientific Research Applications

7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

    Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its unique structure and biological activity make it a target for the development of new pharmaceuticals, particularly in the areas of anticancer and antimicrobial research.

    Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell growth and proliferation .

Comparison with Similar Compounds

7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:

    2,4,7-Trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-ones: These compounds share a similar triazine core but differ in the substitution pattern.

    Functionalized triazines and tetrazines: These compounds also contain triazine or tetrazine moieties and have been explored for their diverse applications in chemistry and biology.

Properties

IUPAC Name

7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-7-8-14-17-15(18-16(21)19(14)9-11)22-10-13(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZKVAKDXCYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321317
Record name 7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896324-57-5
Record name 7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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